N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide is a synthetic organic compound characterized by the presence of dichloro, prop-2-ynoxy, and methoxymethanimidamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the prop-2-ynoxyphenyl intermediate: This involves the reaction of 3,5-dichlorophenol with propargyl bromide in the presence of a base such as potassium carbonate.
Methoxymethanimidamide formation: The intermediate is then reacted with methoxymethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylideneaminobenzoic acid
- 2-[5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Uniqueness
N-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
98850-54-5 |
---|---|
Molekularformel |
C11H10Cl2N2O2 |
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
N'-(3,5-dichloro-4-prop-2-ynoxyphenyl)-N-methoxymethanimidamide |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-3-4-17-11-9(12)5-8(6-10(11)13)14-7-15-16-2/h1,5-7H,4H2,2H3,(H,14,15) |
InChI-Schlüssel |
VOPAGMQVZGBJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CONC=NC1=CC(=C(C(=C1)Cl)OCC#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.